molecular formula C21H16N4O2 B14869612 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B14869612
M. Wt: 356.4 g/mol
InChI Key: OWUVMLUMXAAZIK-UHFFFAOYSA-N
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Description

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is fused with a naphthalene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Naphthalene Ring Introduction: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetamide Group Addition: The acetamide group can be added through an amidation reaction, where the pyridazinone derivative reacts with an appropriate acylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthalene or pyridazinone rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: It is explored for its use in the development of organic semiconductors, light-emitting diodes, and other electronic materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

    Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

    2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: Similar structure with a quinolin-3-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C21H16N4O2/c26-20(23-18-6-3-11-22-13-18)14-25-21(27)10-9-19(24-25)17-8-7-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,23,26)

InChI Key

OWUVMLUMXAAZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CN=CC=C4

Origin of Product

United States

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